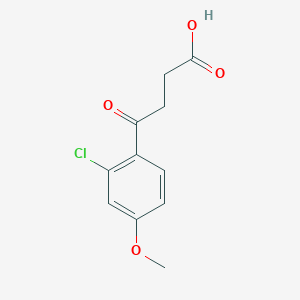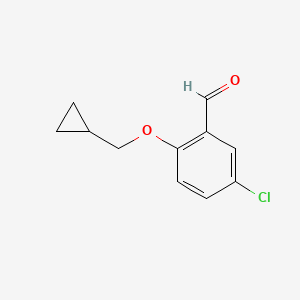
cis-(6-Ethoxycarbonylmethyl-1-methylpiperazin-2-yl)acetic acid ethyl ester acetate
Overview
Description
Cis-(6-Ethoxycarbonylmethyl-1-methylpiperazin-2-yl)acetic acid ethyl ester acetate is a useful research compound. Its molecular formula is C15H28N2O6 and its molecular weight is 332.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality cis-(6-Ethoxycarbonylmethyl-1-methylpiperazin-2-yl)acetic acid ethyl ester acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-(6-Ethoxycarbonylmethyl-1-methylpiperazin-2-yl)acetic acid ethyl ester acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Enantioselective Synthesis and Natural Product Formation:
- The compound is utilized in the enantioselective synthesis of tetrahydropyran and tetrahydrofuran derivatives. These processes are instrumental in the formation of natural products like centrolobine and enantiomers of cis-(6-methyltetrahydropyran-2-yl)acetic acid (Carreño et al., 2003).
2. Antimicrobial and Antitumor Activities:
- Certain derivatives containing acetic acid ethyl esters exhibit antimicrobial activities against various microorganisms, although they do not show antifungal activity against yeast-like fungi. Some derivatives also demonstrate inhibitory effects on mycelial growth and possess antitumor activities (Demirbas et al., 2004).
3. Synthesis of Bioactive Molecules:
- Novel cis/trans-but-2-enedioic acid esters, including derivatives related to this compound, have been synthesized to discover bioactive molecules with significant antimicrobial activities against food-related bacteria and fungi (Ma et al., 2014).
4. Carbonic Anhydrase and Acetylcholinesterase Inhibition:
- Bromophenol derivatives with cyclopropyl moiety, derived from this compound, are effective inhibitors of carbonic anhydrase and acetylcholinesterase enzymes. These findings are significant for the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
5. Chemoenzymatic Synthesis:
- Chemoenzymatic synthesis involves this compound's derivatives for the preparation of flavors and fragrances. The process focuses on green, sustainable chemical pathways for the synthesis of flavor esters via transesterification and esterification (Bayout et al., 2020).
properties
IUPAC Name |
acetic acid;ethyl 2-[(2S,6R)-6-(2-ethoxy-2-oxoethyl)-1-methylpiperazin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4.C2H4O2/c1-4-18-12(16)6-10-8-14-9-11(15(10)3)7-13(17)19-5-2;1-2(3)4/h10-11,14H,4-9H2,1-3H3;1H3,(H,3,4)/t10-,11+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOXQUTUTLFFHB-NJJJQDLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CNCC(N1C)CC(=O)OCC.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H]1CNC[C@H](N1C)CC(=O)OCC.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-(6-Ethoxycarbonylmethyl-1-methylpiperazin-2-yl)acetic acid ethyl ester acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





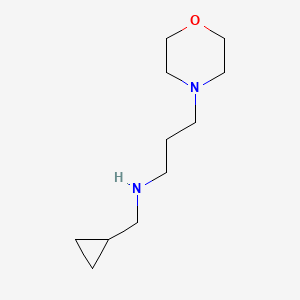
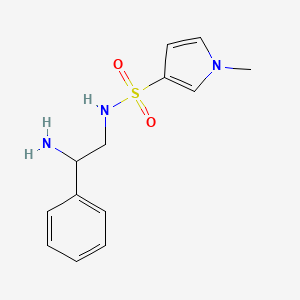
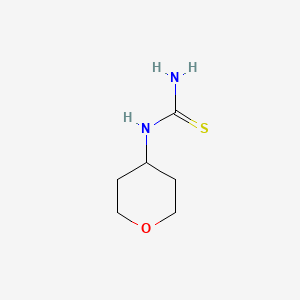

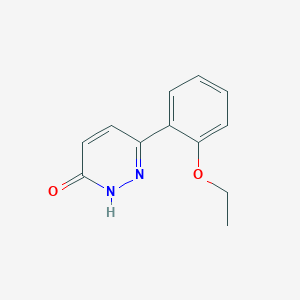


![2-(Methylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1418968.png)

